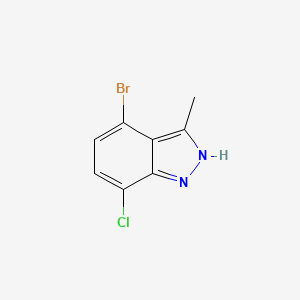

4-Bromo-7-chloro-3-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Modern Chemical and Biological Research

The indazole scaffold is a cornerstone in modern drug discovery and medicinal chemistry, prized for its versatile biological activity. researchgate.netnih.gov Nitrogen-containing heterocycles are prevalent in pharmacologically active molecules, and indazoles are among the most important in this class. pnrjournal.comnih.gov Their derivatives are endowed with a wide spectrum of biological properties, including anti-inflammatory, anti-tumor, antibacterial, anti-HIV, and antifungal activities. researchgate.netnih.gov

The significance of this scaffold is underscored by its presence in numerous commercially available drugs and compounds currently in clinical trials. researchgate.netrsc.org For instance, molecules incorporating the indazole core are used as anti-emetics in cancer chemotherapy (Granisetron), anti-inflammatory agents (Benzydamine), and potent tyrosine kinase inhibitors for cancer treatment (Axitinib, Pazopanib). pnrjournal.comnih.gov The planar nature of the indazole ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties to enhance efficacy and selectivity for specific biological targets. nih.gov This adaptability makes the indazole framework a vital tool for developing novel therapeutic agents for a wide array of diseases. rsc.orgpnrjournal.com

Structural Features and Positional Isomerism of Indazoles

Indazole (C₇H₆N₂) is a ten-π electron aromatic system, a structural feature that confers considerable stability. nih.govnih.gov The molecule consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.net A key characteristic of the indazole ring is the phenomenon of annular tautomerism, which relates to the position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole moiety. nih.govnih.gov

This results in two primary positional isomers:

1H-indazole : The hydrogen atom is attached to the nitrogen at position 1. This is the benzenoid form and is generally the more thermodynamically stable and predominant tautomer in solution, solid, and gas phases. nih.govnih.gov

2H-indazole : The hydrogen atom is located on the nitrogen at position 2. This is the quinonoid form and is typically less stable than its 1H counterpart. nih.gov

The numbering of the indazole ring begins at the nitrogen atom bearing the hydrogen in the more stable 1H form. researchgate.net This isomerism is a critical consideration in the synthesis of N-substituted indazoles, as reactions can often yield a mixture of N-1 and N-2 substituted products. nih.govbeilstein-journals.org The regioselectivity of such reactions depends on various factors, including the nature of the substituents on the indazole ring and the specific reaction conditions employed. nih.govbeilstein-journals.org

Table 1: Properties of Indazole

| Property | Value |

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Melting Point | 147 to 149 °C |

| Boiling Point | 270 °C |

| pKa (Indazolium/Indazole) | 1.04 |

| pKa (Indazole/Indazolate) | 13.86 |

Data sourced from wikipedia.org

Overview of Halogenated and Alkyl-Substituted Indazoles in Academic Investigations

The functionalization of the indazole core with halogen atoms and alkyl groups is a common strategy in medicinal chemistry to modulate a compound's properties. nih.govresearchgate.net Halogenation, in particular, is of high interest as it can significantly alter biological activity and provides a synthetic handle for further modifications through reactions like metal-catalyzed cross-couplings. chim.it Bromination and chlorination are frequently employed methods to introduce these functionalities onto the indazole ring. chim.it For example, N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the 3-position of the indazole system. chim.it

Alkyl-substituted indazoles are also extensively studied. The addition of alkyl groups can impact the molecule's lipophilicity, steric profile, and metabolic stability. beilstein-journals.org The synthesis of N-alkylated indazoles is a major focus of research, as the position of the alkyl group (N-1 vs. N-2) can dramatically influence the compound's biological function. nih.gov Developing regioselective alkylation protocols is therefore a key objective to efficiently synthesize the desired isomer for therapeutic applications. nih.govbeilstein-journals.org

Research Context of 4-Bromo-7-chloro-3-methyl-1H-indazole within the Indazole Family

This compound is a distinct member of the halogenated and alkyl-substituted indazole class. While specific research focusing exclusively on this compound is not widely documented in peer-reviewed literature, its structure places it firmly within a context of significant chemical interest. The substitution pattern—a methyl group at C3, a bromine at C4, and a chlorine at C7—suggests its potential role as a chemical intermediate or a building block for more complex molecules.

The presence of two different halogen atoms (bromo and chloro) at specific positions on the benzene portion of the scaffold offers opportunities for selective chemical transformations. Halogenated indazoles are valuable precursors in the synthesis of pharmaceutical agents. chemimpex.com For instance, a closely related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent antiviral agent for the treatment of HIV-1. nih.govevitachem.comchemrxiv.org The bromo and chloro groups on such intermediates are often utilized for cross-coupling reactions to build more elaborate molecular architectures.

The methyl group at the C3 position is also a common feature in many biologically active indazoles. This substitution can influence the molecule's interaction with biological targets. Given its specific arrangement of functional groups, this compound represents a potentially valuable scaffold for use in discovery chemistry, particularly in structure-activity relationship (SAR) studies where systematic modification of the indazole core is required to optimize biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrClN2 |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

4-bromo-7-chloro-3-methyl-2H-indazole |

InChI |

InChI=1S/C8H6BrClN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12) |

InChI Key |

WBOYJNGNJKDVGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C(C2=NN1)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Bromo 7 Chloro 3 Methyl 1h Indazole

Electrophilic Aromatic Substitution Reactions

The indazole nucleus is generally reactive towards electrophiles. The outcome of electrophilic aromatic substitution on the 4-Bromo-7-chloro-3-methyl-1H-indazole core is directed by the existing substituents. The benzene (B151609) portion of the heterocycle is the typical site for these reactions. The methyl group at position C3 is an activating group, while the bromine at C4 and chlorine at C7 are deactivating yet ortho-, para-directing groups.

Common electrophilic substitution reactions applicable to such systems include:

Nitration: Introduction of a nitro group (–NO₂) typically using a mixture of nitric acid and sulfuric acid. For instance, the nitration of 7-nitroindazole (B13768) has been reported to yield 3,7-dinitro-1H-indazole, demonstrating that electrophilic substitution can occur on an already substituted indazole ring. chim.it

Halogenation: Further halogenation, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), could introduce another halogen at the C5 or C6 position. Studies on 2H-indazoles have shown that various mono- and poly-halogenated products can be obtained by carefully selecting the reagents and conditions. rsc.orgresearchgate.net

The precise regioselectivity of these reactions on this compound would need to be determined empirically, as the combined electronic and steric effects of the three substituents create a complex directive landscape.

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms at the C4 and C7 positions can potentially be replaced by nucleophiles, offering a route for significant structural diversification. These transformations can occur via two primary mechanisms: nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Direct SNAr reactions on haloindazoles are often challenging and require either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen atom to activate the ring towards nucleophilic attack. In this compound, the absence of such strong activating groups suggests that direct substitution of the bromine or chlorine atoms would be difficult.

A more versatile and widely used approach for the functionalization of such halo-heterocycles is through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions. Examples of such reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Cyanation: Introduction of a cyano group, often using zinc cyanide and a palladium catalyst. researchgate.net

The relative reactivity of the C4-Br bond versus the C7-Cl bond in these catalytic cycles would depend on the specific reaction conditions and catalyst system employed, with C-Br bonds generally being more reactive than C-Cl bonds in many palladium-catalyzed processes. The synthesis of various 7-substituted and 3,7-disubstituted indazoles has been successfully achieved using these powerful cross-coupling strategies. researchgate.net

Functional Group Transformations on the Indazole Core

The this compound molecule has sites susceptible to oxidation. The most probable target for oxidation is the methyl group at the C3 position. Under the influence of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, the methyl group could be oxidized to a carboxylic acid, yielding 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid. This transformation would provide a valuable synthetic handle for further derivatization, such as amide or ester formation. The stability of the indazole ring itself under strong oxidizing conditions would need to be considered, as the heterocyclic core can also be susceptible to degradation.

The aromatic indazole core is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the halogen substituents can be targeted for reductive dehalogenation. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), it may be possible to selectively or fully remove the bromine and chlorine atoms to yield 3-methyl-1H-indazole. The C-Br bond is typically more easily reduced than the C-Cl bond, suggesting that selective reduction might be achievable under carefully controlled conditions. More forceful reduction methods, such as a Birch reduction, could potentially reduce the benzene portion of the indazole ring, but such reactions are less common for this class of heterocycles.

Spectroscopic and Structural Characterization of 4 Bromo 7 Chloro 3 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govacs.org

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For 4-Bromo-7-chloro-3-methyl-1H-indazole, NMR provides critical information regarding the electronic environment of each proton and carbon atom, confirming the substitution pattern and offering insights into its tautomeric form. acs.org

The 1H NMR spectrum is expected to provide distinct signals for the protons of the molecule. The aromatic region will feature signals from the two protons on the benzene (B151609) ring, while the aliphatic region will show a signal for the methyl group. The broad signal of the N-H proton is also a key feature.

Aromatic Protons (H-5 and H-6): The protons at positions 5 and 6 of the indazole ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the adjacent halogen substituents. The proton at C-5 will be coupled to the proton at C-6, and vice-versa.

Methyl Protons (3-CH3): The three protons of the methyl group at position 3 are chemically equivalent and should appear as a sharp singlet in the upfield region of the spectrum.

Indazole N-H Proton: The proton attached to the nitrogen atom (N-1 in the stable 1H-tautomer) typically appears as a broad singlet at a significantly downfield chemical shift. Its position can be concentration-dependent and it can exchange with deuterium (B1214612) upon addition of D2O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | 12.0 - 13.5 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| H-5 | 7.3 - 7.6 | Doublet | Influenced by the adjacent bromine at C-4. |

| H-6 | 7.1 - 7.4 | Doublet | Influenced by the adjacent chlorine at C-7. |

| 3-CH₃ | 2.4 - 2.6 | Singlet | Typical range for a methyl group on an aromatic ring. |

Note: Predicted values are based on general principles and data for similar substituted indazoles.

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the indazole ring system and the one carbon of the methyl group. The chemical shifts are heavily influenced by the attached substituents (Br, Cl, and CH3) and the heteroatoms in the ring.

The positions of the carbon signals, particularly those of the pyrazole (B372694) ring (C-3, C-3a, and C-7a), are useful in confirming the dominant tautomeric form. researchgate.net In N-substituted indazoles, the chemical shifts of the heterocyclic ring are significantly affected, which helps in differentiating isomers. ipb.pt For 1H-indazoles, the chemical shifts are generally distinct from the 2H-isomers. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | 140 - 145 | Attached to methyl group and nitrogen. |

| C-3a | 120 - 125 | Bridgehead carbon, adjacent to C-4. |

| C-4 | 100 - 105 | Directly attached to the bromine atom. |

| C-5 | 125 - 130 | Aromatic CH. |

| C-6 | 120 - 125 | Aromatic CH. |

| C-7 | 115 - 120 | Directly attached to the chlorine atom. |

| C-7a | 140 - 145 | Bridgehead carbon, adjacent to N-1. |

| 3-CH₃ | 10 - 15 | Aliphatic methyl carbon. |

Note: Predicted values are based on general principles and data for similar substituted indazoles. researchgate.netafricaresearchconnects.com

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would confirm the coupling between the H-5 and H-6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for C-5/H-5, C-6/H-6, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons (C-3, C-3a, C-4, C-7, C-7a) by observing their correlations with nearby protons. For instance, the methyl protons should show correlations to C-3 and C-3a.

15N NMR: This technique directly probes the nitrogen atoms. The chemical shifts of N-1 and N-2 are highly sensitive to the electronic environment and tautomeric form, making 15N NMR a powerful tool for studying tautomerism in indazole systems. nih.govipb.pt

Infrared (IR) and Raman Spectroscopynih.govacs.org

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific structural units.

N-H Stretching: A prominent, moderately broad band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching from the methyl group will result in absorptions between 2850 and 3000 cm⁻¹.

C=C and C=N Ring Stretching: Strong to medium intensity bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the indazole core.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are expected at lower frequencies. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at an even lower wavenumber, generally between 500 and 600 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| C=C / C=N | Ring Stretching | 1450 - 1620 | Medium to Strong |

| C-H | Bending | 1000 - 1450 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

| C-Br | Stretching | 500 - 600 | Strong |

Note: Predicted values are based on general vibrational frequency correlation tables. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternssigmaaldrich.com

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. chemguide.co.uk

The molecular formula for this compound is C₈H₆BrClN₂. The nominal molecular weight is approximately 244.5 g/mol . A key feature in the mass spectrum will be the distinctive isotopic pattern caused by the presence of bromine and chlorine.

Molecular Ion Peak (M+): Due to the isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks. wpmucdn.com The most abundant peak will be for the [C₈H₆⁷⁹Br³⁵ClN₂]⁺ species. The M+2 peak (containing either ⁸¹Br or ³⁷Cl) will be very intense (nearly 125% of M+), and the M+4 peak (containing both ⁸¹Br and ³⁷Cl) will also be significant (around 48% of M+). This unique pattern is a clear indicator of the presence of one bromine and one chlorine atom.

Fragmentation: Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for halogenated aromatic heterocycles include:

Loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion.

Loss of a bromine atom (•Br) or chlorine atom (•Cl). miamioh.edu

Cleavage of the pyrazole ring, often involving the loss of HCN or N₂.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Notes |

| 244/246/248 | [C₈H₆BrClN₂]⁺ | Molecular ion cluster (M⁺, M⁺+2, M⁺+4). |

| 229/231/233 | [C₇H₃BrClN₂]⁺ | Loss of methyl group (•CH₃). |

| 165/167 | [C₈H₆ClN₂]⁺ | Loss of bromine atom (•Br). |

| 199/201 | [C₈H₆BrN₂]⁺ | Loss of chlorine atom (•Cl). |

| 138/140 | [C₇H₃ClN]⁺ | Subsequent loss of HCN from [M-Br]⁺ fragment. |

Note: m/z values correspond to the most abundant isotopes (⁷⁹Br and ³⁵Cl) and show the pattern for the next heavier halogen isotope where applicable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. creativebiomart.netnih.gov This method relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern. azom.com By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. creativebiomart.net This electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, providing definitive insight into the molecule's conformation and packing in the solid state. nih.gov For a compound such as this compound, single-crystal X-ray diffraction would be the definitive method to confirm its molecular geometry and intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern its crystal lattice structure.

Despite the power of this technique, a thorough search of publicly available scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

Table 1: Crystallographic Data for this compound This table is provided for illustrative purposes. Specific experimental data for the target compound is not publicly available.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Chromatographic Methods for Purity and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental in synthetic chemistry for the separation, identification, and purity assessment of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical substance. moravek.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. moravek.com For heterocyclic compounds, reversed-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.netresearchgate.net The purity of a sample is typically determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This technique is particularly well-suited for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, after which the individual components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its fragments, which allows for structural elucidation and confirmation of identity. unt.edu For halogenated compounds, the isotopic patterns of chlorine and bromine provide distinctive signatures in the mass spectrum, aiding in their identification. acs.orgrestek.com

Detailed research findings, including specific retention times, mobile phases, column specifications, or mass spectral fragmentation patterns for this compound, have not been reported in the peer-reviewed scientific literature. Therefore, while these methods are standard for the analysis of such a compound, specific experimental protocols and results are not publicly available.

Table 2: Illustrative HPLC Parameters for Analysis of a Heterocyclic Compound This table outlines typical parameters. A validated method for this compound is not publicly available.

| Parameter | Example Condition |

|---|---|

| Instrument | Data not available |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Column Temperature | Data not available |

| Detection | Data not available |

| Injection Volume | Data not available |

| Retention Time | Data not available |

Table 3: Illustrative GC-MS Parameters for Analysis of a Halogenated Compound This table outlines typical parameters. A validated method for this compound is not publicly available.

| Parameter | Example Condition |

|---|---|

| Instrument | Data not available |

| Column | Data not available |

| Carrier Gas | Data not available |

| Inlet Temperature | Data not available |

| Oven Program | Data not available |

| Ionization Mode | Data not available |

| Mass Range (m/z) | Data not available |

| Key Fragments | Data not available |

Theoretical and Computational Chemistry of 4 Bromo 7 Chloro 3 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 4-Bromo-7-chloro-3-methyl-1H-indazole. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to determine its electronic structure and energy. nih.gov

The electronic structure of a molecule dictates its chemical and physical properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.govresearchgate.net

For substituted indazoles, the distribution of HOMO and LUMO densities across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov In a molecule like this compound, the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methyl group would significantly influence the energies and spatial distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Indazole Derivative This table presents representative data from studies on related indazole compounds to demonstrate the type of information generated from electronic structure analysis. Specific data for this compound is not publicly available.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |

Energy minimization, or geometry optimization, is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. nih.gov For a molecule with flexible parts, such as a methyl group, conformational analysis is performed to identify various stable conformers (rotational isomers) and their relative energies. nih.govmdpi.com

For this compound, the primary conformational freedom would involve the rotation of the 3-methyl group. While the indazole core is rigid, quantum mechanical calculations can determine the preferred orientation of the methyl hydrogens relative to the heterocyclic ring to achieve the global energy minimum. This process is crucial for obtaining an accurate molecular structure, which is the foundation for all other computational predictions. nih.gov The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. elixirpublishers.com It offers a good balance between accuracy and computational cost, making it ideal for studying complex organic molecules. nih.gov

DFT, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). researchgate.netrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. rsc.org

These predicted spectra are invaluable for several reasons:

They can aid in the definitive assignment of signals in experimentally obtained NMR spectra. rsc.org

They can help distinguish between different isomers or tautomers by comparing calculated shifts with experimental values. rsc.org

Discrepancies between calculated and experimental shifts can reveal specific structural features or intermolecular interactions in solution or the solid state.

For this compound, DFT-GIAO calculations would predict the distinct chemical shifts for each hydrogen, carbon, and nitrogen atom, accounting for the electronic effects of the bromo, chloro, and methyl substituents on the indazole ring.

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Indazole This table shows illustrative data for a related indazole to demonstrate the accuracy of DFT-based NMR predictions. Specific data for this compound would require a dedicated computational study.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C3 | 141.0 | 141.04 |

| C3a | 122.8 | 122.68 |

| C4 | 126.9 | 126.84 |

| C5 | 122.5 | 122.41 |

| C6 | 122.7 | 122.64 |

| C7 | 110.6 | 110.71 |

| C7a | 137.4 | 137.50 |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. beilstein-journals.orgresearchgate.net This involves locating and calculating the energies of reactants, transition states, intermediates, and products. By determining the activation energies associated with different possible pathways, the most likely mechanism can be identified.

For this compound, DFT could be used to study various reactions, such as N-alkylation or electrophilic aromatic substitution. For instance, in an N-alkylation reaction, DFT calculations can predict whether the alkyl group will preferentially add to the N1 or N2 position by comparing the activation barriers for both pathways. beilstein-journals.orgnih.gov These studies provide a detailed, step-by-step understanding of how bonds are formed and broken during a chemical transformation.

To quantify the reactivity of this compound, DFT is used to calculate various reactivity descriptors.

Partial Charges: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. asianresassoc.org This charge distribution reveals the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. semanticscholar.orgfaccts.de It is used to identify the most reactive sites within a molecule.

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For this compound, calculating the Fukui indices for each atom in the ring would pinpoint the positions most susceptible to attack. For example, the analysis would likely show different reactivities for the C5 and C6 positions and for the N1 versus N2 atoms, providing a more nuanced picture of reactivity than simple resonance structures alone. beilstein-journals.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the technique is widely applied to substituted indazole derivatives to understand their dynamic properties, particularly in the context of drug design and materials science. nih.gov

Dynamic Behavior and Intermolecular Interactions

MD simulations of indazole derivatives typically explore their conformational flexibility, solvation dynamics, and interactions with other molecules, such as biological macromolecules or solvent molecules. For a molecule like this compound, simulations could provide critical insights into several aspects of its dynamic behavior.

Intermolecular Hydrogen Bonding: The N-H group of the indazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. MD simulations can model the formation, breaking, and lifetime of intermolecular hydrogen bonds. In a condensed phase, this compound would be expected to form dimeric or oligomeric structures through N-H···N hydrogen bonds, a common feature observed in indazole crystal structures. core.ac.uk

π-π Stacking: The aromatic bicyclic ring system allows for π-π stacking interactions between molecules. Simulations can quantify the geometry and strength of these interactions, which play a crucial role in the packing of molecules in the solid state and in binding to biological targets. The halogen substituents can influence the quadrupole moment of the aromatic system, thereby modulating the nature of these stacking interactions.

Solvent Interactions: In solution, MD simulations can reveal the structure of the solvation shell around the molecule. The interactions with polar solvents would be dominated by hydrogen bonding at the pyrazole (B372694) ring, while interactions with nonpolar solvents would be governed by van der Waals forces along the carbocyclic ring.

Conformational Stability: By simulating the molecule's movement over time, MD can confirm the stability of its conformation. For enzyme inhibitors, such as many indazole derivatives, MD simulations are used to assess the stability of the ligand-protein complex, ensuring the molecule remains in its binding pocket in a stable conformation. nih.gov

Tautomeric Equilibrium Investigations

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. The position of the proton on one of the two nitrogen atoms significantly influences the molecule's electronic structure, dipole moment, and chemical reactivity. beilstein-journals.orgnih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for investigating the energetics of this equilibrium. researchgate.netrsc.org

Relative Stabilities of 1H- and 2H-Indazole Forms

For the parent indazole molecule, theoretical and experimental studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov The 1H form possesses a benzenoid structure, which benefits from greater aromatic stabilization compared to the quinonoid-like structure of the 2H form. Computational studies using various levels of theory have quantified this energy difference. For instance, MP2/6-31G** calculations show the 1H-tautomer of unsubstituted indazole to be more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹). nih.gov This inherent stability means that in the absence of strong substituent or environmental effects, the 1H form is the predominant species. beilstein-journals.org

| Computational Method | Energy Difference (1H vs. 2H) | More Stable Tautomer | Reference |

|---|---|---|---|

| MP2/6-31G** | 15 kJ·mol⁻¹ | 1H | nih.gov |

| B3LYP/6-311++G(d,p) | ~20 kJ·mol⁻¹ (for N-substituted isomers) | 1H | nih.gov |

Influence of Substituents on Tautomerism

Substituents on the indazole ring can significantly alter the relative stabilities of the 1H and 2H tautomers by exerting electronic and steric effects. The specific substitution pattern of 4-bromo, 7-chloro, and 3-methyl groups on the indazole core would modulate the tautomeric equilibrium.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity, but they can also act as weak π-donors through resonance. DFT calculations on halogen-substituted indazoles have been used to explore their electronic properties. researchgate.net Electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen, thereby affecting the stability of the conjugate base and the relative energy of the tautomers. For instance, studies on substituted benzimidazoles, a related heterocyclic system, show that electron-withdrawing groups like nitro and chloro substituents can influence the tautomeric preference. researchgate.net

Methyl Group Effect: The methyl group at the C3 position is an electron-donating group. Computational studies on 3-methyl-substituted tetrahydroindazoles have shown that this substitution can shift the equilibrium. In some cases, the presence of a 3-methyl group, in combination with other substituents, was found to favor the 2H-tautomer over the 1H form. researchgate.netnih.gov This is often attributed to hyperconjugation and steric effects that may preferentially stabilize one tautomer over the other.

| Substituent | Position | General Effect | Observed/Calculated Impact | Reference |

|---|---|---|---|---|

| -CH₃ | 3 | Electron-donating | Can decrease the energy difference or favor the 2H tautomer in some systems | researchgate.netnih.gov |

| -Cl | 4 | Electron-withdrawing | Modulates electronic properties; influences relative stability | researchgate.net |

| -Br | 4 | Electron-withdrawing | Modulates electronic properties; influences relative stability | researchgate.net |

| -NO₂ | 4, 5, 6, 7 | Strongly electron-withdrawing | Influences reaction mechanisms and tautomer stability | nih.gov |

Biological and Pharmacological Research Perspectives for 4 Bromo 7 Chloro 3 Methyl 1h Indazole

Design Principles for Bioactive Indazole Derivatives

The development of new drug candidates from a core scaffold like 4-Bromo-7-chloro-3-methyl-1H-indazole relies on rational design strategies to optimize potency, selectivity, and pharmacokinetic properties. Key approaches include bioisosteric replacement and molecular hybridization.

Bioisosteric Replacement Strategies

Bioisosteric replacement involves substituting an atom or a group of atoms with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with enhanced biological properties. cambridgemedchemconsulting.comspirochem.com This strategy is a cornerstone of medicinal chemistry for fine-tuning the activity, selectivity, and metabolic stability of a lead compound. spirochem.com

In the context of indazole derivatives, bioisosteric replacement has been effectively employed. For instance, the indazole ring itself can act as a bioisostere for a catechol moiety, a substitution that can maintain or improve biological activity while potentially offering a better pharmacokinetic profile. google.com Furthermore, within the indazole scaffold, various positions can be targeted for modification. The replacement of a methoxy (B1213986) group with a five or six-membered ring has been shown to restore metabolic stability in some drug candidates. cambridgemedchemconsulting.com In a series of 5-substituted-1H-indazoles designed as monoamine oxidase B (MAO-B) inhibitors, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group led to the discovery of a potent and selective inhibitor. nih.gov This highlights how strategic replacements on the indazole core can significantly impact biological targeting.

Molecular Hybridization and Scaffold Hopping

Molecular hybridization involves combining two or more pharmacophores from different bioactive compounds into a single new molecule. This approach aims to create a hybrid compound with improved affinity and efficacy, or a novel dual-acting agent. Scaffold hopping, a related computational or knowledge-based strategy, seeks to identify structurally novel scaffolds that can mimic the biological activity of a known active compound. acs.org

These strategies have been successfully applied to the indazole scaffold. For example, a series of 1H-indazole-3-amine derivatives were designed using a molecular hybridization strategy to develop potent FGFR inhibitors. nih.gov Similarly, novel indazole-based non-nucleoside reverse transcriptase inhibitors were created using crystallographic overlays of known inhibitors as a starting point for molecular hybridization. acs.org In another study, researchers utilized scaffold hopping and molecular hybridization to design and synthesize 1H-indazol-3-amine derivatives as potential anticancer agents. nih.gov This approach led to the identification of a compound with promising inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.gov

In Vitro Mechanistic Studies of Molecular Targets

The diverse biological activities of indazole derivatives stem from their ability to interact with a variety of molecular targets, primarily enzymes. In vitro studies are crucial for elucidating the mechanisms of action and identifying the specific enzymes inhibited by these compounds.

Enzyme Inhibition Studies

Indazole-based compounds have been extensively investigated as inhibitors of several classes of enzymes, including kinases and other key enzymes involved in disease pathways.

Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has proven to be a versatile template for the design of potent kinase inhibitors.

Tyrosine Kinases (FLT3, PDGFRα, c-Kit): A series of 3-amino-1H-indazol-6-yl-benzamides were designed as type II kinase inhibitors targeting the "DFG-out" conformation. Several of these compounds demonstrated single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogene c-Kit. nih.govnih.gov

Anaplastic Lymphoma Kinase (ALK): Starting from a 3-amino-5-substituted indazole, further optimization led to the discovery of entrectinib, a potent inhibitor of ALK with an IC₅₀ value of 12 nM. nih.gov

Extracellular Signal-Regulated Kinase (ERK): Through a structure-guided design approach, 1H-indazole amide derivatives were developed as inhibitors of ERK1/2. The most advanced compounds in this series exhibited excellent enzymatic and cellular activity, with IC₅₀ values in the low nanomolar range. nih.gov

Table 1: Examples of Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 1H-indazol-3-amine derivatives | FGFR1 | IC₅₀ = 15.0 nM for a promising derivative. nih.gov |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | Single-digit nanomolar EC₅₀ values observed. nih.govnih.gov |

| 3-aminoindazole derivatives | ALK | Entrectinib showed an IC₅₀ of 12 nM. nih.gov |

| 1H-indazole amide derivatives | ERK1/2 | IC₅₀ values ranging from 9.3 to 25.8 nM. nih.gov |

| 1H-indazole derivatives | EGFR (mutant) | A derivative showed an IC₅₀ of 0.07 µM against the L858R/T790M double mutant. nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pan-Pim kinases | A derivative showed potent inhibition of Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively. nih.gov |

Beyond kinases, indazole derivatives have shown inhibitory activity against other enzymes that are important therapeutic targets.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in cancer immunotherapy. Several studies have reported the development of indazole-based IDO1 inhibitors. A series of 3-substituted 1H-indazoles yielded compounds with potent inhibitory activity, with IC₅₀ values of 720 nM and 770 nM. nih.gov Another study on 4,6-substituted-1H-indazole derivatives identified a compound with an IC₅₀ value of 0.74 µM in an enzymatic assay and that also exhibited promising inhibition of tryptophan 2,3-dioxygenase (TDO). nih.gov The indazole scaffold is recognized for its important role in interacting with the IDO1 active site. researchgate.netresearchgate.net

Nitric Oxide Synthase (NOS): Substituted indazole derivatives have been investigated as inhibitors of nitric oxide synthase. Notably, 3-bromo-7-nitro indazole was found to be a more potent inhibitor of rat cerebellar and rat lung NOS than the parent compound, 7-nitro indazole. nih.gov

Receptor Interaction Studies

While direct experimental studies on this compound are not extensively documented in publicly available literature, the behavior of analogous compounds provides a framework for predicting its potential interactions with biological receptors.

N-methyl-D-aspartate (NMDA) receptors are critical ion channels in the central nervous system involved in synaptic plasticity and memory. Dysfunction of these receptors, particularly the GluN2B subtype, is implicated in various neurological disorders. The development of selective GluN2B antagonists is a significant goal in neuropharmacology. Although research has not specifically identified this compound as an NMDA receptor modulator, the broader class of heterocyclic compounds is of great interest in this area. The structural features of the indazole nucleus present in this compound make it a candidate for investigation into its potential modulatory effects on NMDA receptors, including possible selectivity for the GluN2B subunit.

Indazole derivatives have been shown to interact with key components of signal transduction pathways, which are fundamental to cellular processes. Many indazole-containing compounds function as kinase inhibitors, targeting enzymes that are crucial for cell signaling. nih.gov For example, drugs like Pazopanib and Axitinib, which contain an indazole core, are tyrosine kinase inhibitors used in cancer therapy. nih.govnih.gov Other research has identified indazole derivatives that inhibit enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptors (FGFRs). nih.gov Given this precedent, this compound could potentially modulate various signal transduction pathways. Future research could explore its inhibitory activity against a panel of kinases or other important signaling proteins.

Binding Affinity and Specificity Investigations

The binding affinity and specificity of a compound are crucial determinants of its therapeutic potential. For indazole derivatives, these properties have been quantified for various biological targets. For instance, novel 3-aminoindazole derivatives have demonstrated high-affinity binding to anaplastic lymphoma kinase (ALK) with IC₅₀ values in the nanomolar range. nih.gov Similarly, other indazoles have been optimized to show significant binding affinity for targets like melanin-concentrating hormone receptor 1 (MCHR1). nih.gov

While specific binding data for this compound is not available, the table below presents data for other substituted indazoles, illustrating the potent affinities that this class of compounds can achieve.

| Compound | Target | Binding Affinity (IC₅₀) |

|---|---|---|

| Entrectinib (a 3-aminoindazole derivative) | Anaplastic Lymphoma Kinase (ALK) | 12 nM |

| Compound 106 (a 1H-indazole-based derivative) | FGFR1 | 2.0 µM |

| Compound 106 (a 1H-indazole-based derivative) | FGFR2 | 0.8 µM |

| Compound 106 (a 1H-indazole-based derivative) | FGFR3 | 4.5 µM |

| Compound 2f (an indazole derivative) | 4T1 Breast Cancer Cell Line | 0.23 µM |

| Compound 186 (a substituted-1H-indazole) | MCHR1 | 35 nM |

This table presents a selection of binding affinity data for various indazole derivatives against different biological targets to illustrate the potential potency within this chemical class. nih.govrsc.org

Structure-Activity Relationship (SAR) Analysis of Substituted Indazoles

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. For the indazole scaffold, the type and position of substituents dramatically influence biological activity. nih.gov

The presence of halogen atoms, such as bromine and chlorine, on the indazole ring is a common feature in many biologically active derivatives. Halogenation can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov For example, in some series of antimicrobial compounds, the presence of an electron-withdrawing group like chlorine has been shown to increase potency. mdpi.com

The substituent at the C3 position of the indazole ring is known to be a crucial determinant of biological activity. nih.gov SAR studies have shown that modifications at this position can profoundly alter a compound's potency and selectivity. nih.gov The methyl group in this compound is a small, lipophilic substituent. Its presence can influence how the molecule fits into a binding site and can affect its metabolic stability. In the development of COX-2 inhibitors, for instance, the substitution on an aromatic moiety at the C-3 position of an indazole ring was shown to be a key factor in activity. tandfonline.com Research on other indazoles indicates that the C3 position is a key site for functionalization to achieve desired biological effects. pnrjournal.comchim.it Therefore, the 3-methyl group is likely a key contributor to the potential pharmacological profile of this compound.

Positional Effects of Substituents

The specific arrangement of bromo, chloro, and methyl substituents on the 1H-indazole scaffold of this compound is critical in defining its chemical properties and biological activity. The nature and position of these groups influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions with biological targets.

The indazole core is susceptible to reactions like N-alkylation, and the position of substituents significantly directs the outcome. For instance, studies on other indazoles have shown that electron-withdrawing groups such as nitro or carboxylate at the C-7 position can confer excellent N-2 regioselectivity in alkylation reactions. nih.gov Conversely, the presence of substituents at the C-4, C-5, or C-6 positions may show less pronounced regioselectivity. nih.gov

In this compound, the substituents contribute distinct electronic and steric effects:

Bromo (C4) and Chloro (C7) Groups : As halogens, both bromine and chlorine are electron-withdrawing groups via induction, which lowers the electron density of the aromatic system. This can influence the pKa of the indazole nitrogen atoms and affect the strength of hydrogen bonding with protein residues. Their positions at C4 and C7 also introduce steric bulk that can either facilitate or hinder binding to a target protein's active site.

Methyl (C3) Group : The methyl group is electron-donating and can increase the nucleophilicity of the nearby nitrogen atom. Its position at C3 is significant, as substitutions at this position are known to be important for the biological activities of many indazole-based compounds, including kinase inhibitors. nih.gov

Investigation of Metabolic Stability in Biological Systems

One of the primary metabolic pathways for indazoles is direct glucuronidation. nih.gov Other potential metabolic transformations can include oxidation, often at electron-rich positions or on substituents like methyl groups. The substitution pattern of this compound likely plays a role in its metabolic fate. The presence of halogens at the C4 and C7 positions may block potential sites of cytochrome P450-mediated oxidation, which could enhance metabolic stability compared to an unsubstituted ring. nih.gov However, the C3-methyl group could be a potential site for oxidative metabolism.

Strategies to enhance the metabolic stability of indazole scaffolds often involve structural modifications based on an understanding of these metabolic pathways. Approaches include introducing sterically hindering groups near the site of metabolism or altering the electronic properties of the ring with electron-donating or electron-withdrawing groups to reduce its affinity for metabolic enzymes. nih.govnih.gov

| Strategy | Description | Potential Effect on this compound |

|---|---|---|

| Steric Hindrance | Adding bulky groups near a metabolic site (e.g., the indazole nitrogen) to block access by metabolic enzymes. nih.gov | The existing C7-chloro and C3-methyl groups may provide some steric hindrance around the pyrazole (B372694) ring. |

| Electronic Modification | Substituting the ring with electron-withdrawing (EWG) or electron-donating (EDG) groups to alter its affinity for enzymes. nih.govnih.gov | The bromo and chloro groups act as EWGs, potentially reducing susceptibility to certain oxidative enzymes. |

| Metabolic Site Blocking | Placing stable atoms, like halogens, at positions prone to oxidation. nih.gov | The C4-bromo and C7-chloro substituents may serve as metabolic blockers. |

Glucuronidation is a major phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a molecule, increasing its water solubility and facilitating its excretion. For certain indazole-based compounds, direct N-glucuronidation has been identified as a primary and rapid route of clearance. nih.gov This metabolic process can significantly limit the in vivo efficacy of the compound.

Studies on a series of indazole-based antibacterial agents revealed that N-glucuronidation was predominantly catalyzed by the UGT1A family of enzymes. nih.gov Efforts to mitigate this rapid clearance focused on structural modifications designed to inhibit the compound's own glucuronidation. The strategies explored included:

Adding steric hindrance to the phenyl ring of the indazole core to physically block the UGT enzyme from accessing the nitrogen atom where glucuronidation occurs. nih.gov

Altering the electron distribution of the molecule by adding electron-donating or -withdrawing groups. nih.gov

Replacing the site of glucuronidation , for example, by modifying the indazole nitrogen itself. nih.gov

These findings suggest that the metabolic stability of this compound would be influenced by its susceptibility to UGT-mediated metabolism. The substituents on the molecule could potentially influence its interaction with UGT enzymes, though specific studies on this compound are not widely available.

Pre-clinical Biological Activities (focus on mechanism and targets)

The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. nih.govpnrjournal.com Derivatives of this compound have been investigated for several therapeutic applications, with research focusing on their mechanisms of action and molecular targets.

Indazole derivatives are well-represented among anticancer agents, with several acting as kinase inhibitors. rsc.org Research into 3-methyl-1H-indazole derivatives has identified them as potential inhibitors of Bromodomain-containing Protein 4 (BRD4). nih.gov BRD4 is an epigenetic reader that plays a critical role in regulating the expression of key oncogenes like c-Myc. Inhibition of BRD4 by indazole compounds has been shown to suppress c-Myc expression and potently inhibit the proliferation of cancer cell lines. nih.gov

Another key anticancer mechanism associated with indazole derivatives is the induction of apoptosis (programmed cell death). Studies have shown that certain indazole compounds can trigger apoptosis through various signaling pathways:

Inhibition of Bcl-2 Family Proteins : Some derivatives have been found to downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards apoptosis. rsc.org

Activation of Caspases : The apoptotic cascade is executed by caspase enzymes. Indazole compounds have been observed to increase the levels of cleaved caspase-3, a key executioner caspase. rsc.org

p53/MDM2 Pathway : Other indazole derivatives have been confirmed to affect apoptosis and the cell cycle by potentially inhibiting the p53/MDM2 pathway. nih.gov

| Indazole Type | Mechanism/Target | Effect | Reference |

|---|---|---|---|

| 3-methyl-1H-indazole derivatives | BRD4 | Suppression of c-Myc expression, inhibition of cancer cell proliferation. | nih.gov |

| Substituted indazole derivatives | Bcl-2, Caspase-3 | Downregulation of Bcl-2, upregulation of cleaved caspase-3, promotion of apoptosis. | rsc.org |

| 1H-indazole-3-amine derivatives | p53/MDM2 pathway, Bcl-2 family | Induction of apoptosis and cell cycle arrest. | nih.gov |

The emergence of antimicrobial resistance has driven the search for novel antibacterial targets. One such target is the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is essential for bacterial cell division. nih.gov Inhibition of FtsZ polymerization prevents the formation of the Z-ring at the division site, leading to filamentation of the bacteria and eventual cell death. nih.gov

A series of novel 4-bromo-1H-indazole derivatives were specifically designed and synthesized as FtsZ inhibitors. nih.govnih.gov These compounds were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The research indicated that this class of compounds showed promising activity, particularly against Staphylococcus and Streptococcus species. nih.gov The primary mechanism of action for these compounds is the disruption of bacterial cell division through the inhibition of FtsZ. nih.govnih.gov Other bromo-indazole derivatives have also shown potential to act by inhibiting key bacterial enzymes involved in cell wall synthesis or DNA replication.

The indazole core is also present in compounds with significant anti-inflammatory properties, such as the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. nih.gov Research has confirmed that various indazole derivatives possess potent anti-inflammatory activity. nih.govmdpi.com

The primary mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govmdpi.com COX-2 is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. By inhibiting COX-2, these compounds can reduce the inflammatory response. In addition to COX-2 inhibition, other mechanisms may contribute to the anti-inflammatory effects of indazoles, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activity. nih.gov Computational docking studies have further supported the potential for indazole analogs to bind effectively within the active site of the COX-2 enzyme. bohrium.com

Antiparasitic Investigations

The potential of indazole derivatives as antiparasitic agents is an emerging area of research. Although specific studies on this compound are not prominent, investigations into other substituted indazoles suggest that this chemical family could be a promising source for new antiparasitic leads.

For instance, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The results indicated that the inhibitory potency was dependent on the specific parasite species. Several of the synthesized compounds demonstrated strong to moderate activity against L. infantum, and one compound was identified as a promising inhibitor of L. major growth. nih.gov Molecular docking studies suggested that these compounds could act by binding to and inhibiting trypanothione (B104310) reductase, a critical enzyme in the parasite's defense against oxidative stress. nih.gov

These findings highlight the potential of the substituted indazole scaffold in the development of novel treatments for parasitic diseases like leishmaniasis. Further research could explore whether the specific substitution pattern of this compound confers any significant antiparasitic properties.

Table 1: Antiparasitic Activity of Related Indazole Compounds

| Compound Class | Parasite | Target/Mechanism | Key Findings | Reference |

|---|

Antiviral Properties (e.g., HIV-1 capsid inhibition for related compounds)

The indazole core is a key component of several compounds with significant antiviral activity. orientjchem.org Research into related bromo-chloro-indazole structures has been particularly fruitful in the context of Human Immunodeficiency Virus 1 (HIV-1) inhibition.

A structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, is a crucial intermediate in the synthesis of Lenacapavir. researchgate.netevitachem.comnih.govchemrxiv.org Lenacapavir is a first-in-class, potent, long-acting HIV-1 capsid inhibitor approved for the treatment of multidrug-resistant HIV-1 infection. mdpi.com The HIV-1 capsid is a protein shell that encloses the viral genome and is essential for multiple stages of the viral lifecycle, including nuclear entry and the assembly of new virus particles. nih.govnih.gov Lenacapavir functions by binding to the capsid protein, disrupting its normal function and thereby inhibiting viral replication. evitachem.commdpi.com The discovery and development of Lenacapavir underscore the importance of the bromo-chloro-indazole scaffold for potent anti-HIV activity.

Beyond HIV-1, other indazole derivatives have shown promise against different viruses.

Hepatitis C Virus (HCV): 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed as potent and selective agents against HCV, demonstrating low micromolar to nanomolar inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀). nih.gov

Influenza A Virus: Compounds based on a pyrrolo[2,3-e]indazole core were found to inhibit the replication of H3N2 and H1N1 influenza A virus strains by targeting the viral neuraminidase enzyme. nih.govrsc.org

This body of research suggests that the this compound scaffold warrants investigation for its potential antiviral properties, particularly as an HIV-1 capsid inhibitor or against other viral targets.

Table 2: Antiviral Research on Related Indazole Scaffolds

| Compound/Scaffold | Virus | Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| 7-Bromo-4-chloro-1H-indazol-3-amine (Intermediate for Lenacapavir) | HIV-1 | Capsid Protein | Intermediate for a potent capsid inhibitor that disrupts viral assembly and other capsid-dependent functions. | researchgate.netevitachem.comnih.govchemrxiv.org |

| 1-aminobenzyl-1H-indazole-3-carboxamide analogues | Hepatitis C Virus (HCV) | Not specified | Inhibition of viral replication. | nih.gov |

Other Mechanistic Biological Research Areas

The indazole heterocycle is known for its versatility, and its derivatives are being explored for a multitude of biological activities beyond antiviral and antiparasitic effects. nih.govorientjchem.org Research on closely related halogenated indazoles points to other potential areas of investigation for this compound.

For example, 7-bromo-3-chloro-1H-indazole, an isomer of the core structure of interest, has been utilized as an intermediate in the synthesis of compounds for anti-cancer and anti-inflammatory drug discovery. chemimpex.com This suggests that the specific arrangement of halogen atoms on the indazole ring can be tailored to target pathways involved in cancer and inflammation.

Furthermore, the broader class of substituted indazoles has been investigated for a range of other biological activities, including:

Antimicrobial Activity: Various N-methyl-3-aryl indazoles have shown inhibitory activity against bacterial strains such as Xanthomonas campestris and the fungal strain Candida albicans. orientjchem.org

Enzyme Inhibition: 3-aminoindazole derivatives have been developed as potent inhibitors of tyrosine kinase receptors, such as in the case of the anti-tumor agent Linifanib, and anaplastic lymphoma kinase (ALK). nih.govnih.gov

These diverse biological activities associated with the indazole scaffold suggest that this compound could be a valuable tool compound for exploring various biological mechanisms and a starting point for developing novel therapeutic agents in oncology, immunology, and infectious diseases.

Table 3: Other Biological Research Areas for Related Indazoles

| Compound Class / Specific Compound | Research Area | Target/Pathway | Key Findings | Reference |

|---|---|---|---|---|

| 7-Bromo-3-chloro-1H-indazole | Anti-cancer, Anti-inflammatory | Not specified | Used as a key intermediate in the synthesis of potential therapeutic agents. | chemimpex.com |

| Linifanib (3-aminoindazole derivative) | Anti-cancer | Tyrosine Kinase Receptors | Potent inhibitor used to suppress tumor growth. | nih.gov |

Advanced Applications and Future Research Directions

Utilization as Synthetic Intermediates and Building Blocks

The primary application of 4-Bromo-7-chloro-3-methyl-1H-indazole is as a synthetic intermediate. The presence of both bromine and chlorine atoms on the benzene (B151609) ring portion of the molecule offers differential reactivity, allowing for selective chemical modifications. These halogen atoms serve as versatile "handles" for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

Reactions such as the Suzuki-Miyaura and Stille couplings are widely used to form new carbon-carbon bonds by replacing the halogen atoms with aryl, heteroaryl, or alkyl groups. nih.gov For instance, the bromine atom at the C4 position can be selectively targeted under specific palladium-catalyzed conditions, leaving the chlorine atom at C7 available for subsequent reactions. rsc.org This stepwise functionalization is a powerful strategy for building molecular diversity from a single starting scaffold.

This capability is particularly valuable in medicinal chemistry for the generation of chemical libraries. By systematically reacting the indazole core with a wide array of boronic acids or organostannanes, chemists can produce a large number of distinct analogs. nih.gov These libraries are then used in high-throughput screening campaigns to identify new hit compounds in drug discovery programs. The indazole nucleus itself is considered a "privileged scaffold" because it is a core component of many biologically active compounds, including several FDA-approved drugs. pharmablock.com

Potential in Functional Materials Science (e.g., functionalized polymers)

Beyond pharmaceuticals, the indazole core has emerging applications in materials science. The aromatic, electron-rich nature of the indazole ring system can impart useful photophysical or electronic properties to larger macromolecular structures. Halogenated indazoles, such as this compound, can serve as monomers or functional building blocks for advanced materials. mdpi.com

The bromo and chloro substituents can be converted into other functional groups that facilitate polymerization or grafting onto existing polymer backbones. For example, conversion to a vinyl or ethynyl (B1212043) group via cross-coupling would allow the indazole unit to participate in radical or metathesis polymerizations. The resulting functionalized polymers could possess unique properties, such as thermal stability, specific optical responses (fluorescence), or conductivity, making them candidates for use in sensors, organic light-emitting diodes (OLEDs), or specialized coatings. mdpi.comnih.gov Research has also demonstrated the synthesis of coordination polymers using indazole-based ligands, creating materials with interesting structural and photoluminescent properties. mdpi.com

Chemoinformatics and Computational Drug Design for Novel Indazole Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of new drug candidates. Chemoinformatics and computational drug design are being actively applied to the indazole scaffold to guide the synthesis of novel derivatives with enhanced potency and selectivity. researchgate.net

Techniques such as ligand-based pharmacophore modeling are used to identify the key chemical features required for a molecule to bind to a specific biological target. ugm.ac.idugm.ac.id For indazole derivatives, a pharmacophore model might consist of a hydrogen bond donor (the N-H of the indazole), a hydrogen bond acceptor (the pyrazole (B372694) nitrogen), and specific hydrophobic or aromatic regions defined by the substituents. nih.gov Virtual screening of large compound databases against such a model can quickly identify new indazole-based molecules that are likely to be active.

Furthermore, structure-based drug design (SBDD), which uses the 3D structure of a target protein, allows for the rational design of inhibitors. Molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target, such as a protein kinase. researchgate.netnih.gov These computational studies help prioritize which analogs to synthesize, saving significant time and resources in the laboratory. Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical structures with biological activity, further refining the design process. nih.govmdpi.com

Development of Robust and Scalable Synthetic Routes for Analog Library Synthesis

For a building block like this compound to be truly useful, especially in a pharmaceutical context, the synthesis of its analogs must be efficient, reliable, and scalable. A significant area of research is therefore focused on process development to create robust synthetic routes that can be performed on a large scale without the need for cumbersome purification methods like column chromatography. researchgate.netmdpi.com

Recent studies on analogous compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine, have demonstrated the development of multi-gram scale syntheses starting from inexpensive materials. mdpi.com These processes often involve optimizing reaction conditions—including solvents, bases, catalysts, and temperature—to maximize yield and regioselectivity while minimizing byproducts. acs.orgnih.gov High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of reaction conditions. rsc.org The goal is to create a procedure that is not only high-yielding but also safe and economically viable for industrial production, enabling the creation of large analog libraries for screening. nih.govrsc.org

| Strategy | Starting Material | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Regioselective Bromination & Cyclization | 2,6-dichlorobenzonitrile (B3417380) | 1. N-Bromosuccinimide (NBS), H₂SO₄ 2. Hydrazine (B178648) hydrate (B1144303), 2-MeTHF, 95 °C | Forms a bromo-chloro-indazol-3-amine intermediate; scalable process without chromatography. mdpi.com |

| Intramolecular Ullmann Cyclization | Hydrazone of a 2-haloaryl aldehyde | Copper(I) bromide, DBU, Acetonitrile, 55 °C | Concise route to 1H-indazoles; avoids safety issues of other routes. acs.orgnih.gov |

| Suzuki-Miyaura Cross-Coupling | Bromo-indazole (e.g., 5-bromoindazole) | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | Attaches new aryl or heteroaryl groups to the indazole core. nih.gov |

| Parallel Solution-Phase Synthesis | Substituted 2-fluorobenzonitriles | 1. Hydrazine (forms indazole) 2. Alkylation/Acylation reagents | Efficiently generates a library of tri-substituted indazole analogs. nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

The indazole scaffold is a cornerstone of many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket of the enzyme. nih.gov Marketed drugs like Axitinib and Pazopanib are indazole-based kinase inhibitors used in cancer therapy. rsc.org Research continues to explore new indazole derivatives against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govnih.gov

However, the therapeutic potential of indazoles extends far beyond kinases. Novel indazole compounds are being investigated for a diverse array of biological targets:

Epigenetic Targets: Derivatives of 3-methyl-1H-indazole have been designed as inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein implicated in cancer.

Infectious Diseases: A bromo-chloro-indazole is a key intermediate in the synthesis of Lenacapavir, a first-in-class HIV capsid inhibitor. evitachem.com Other indazole derivatives have shown promise as inhibitors of Mycobacterium tuberculosis by targeting glutamate (B1630785) racemase, an enzyme involved in cell wall synthesis. nih.gov

Signaling Pathways: Indazoles have been developed to target crucial cell signaling pathways like the Hippo pathway by inhibiting the TEAD transcription factor. nih.gov

The unique electronic and steric properties conferred by the 4-bromo, 7-chloro, and 3-methyl substituents of the title compound could lead to derivatives with novel mechanisms of action or improved selectivity for both established and unexplored biological targets.

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Protein Kinases | VEGFR, FGFR, Aurora Kinase, Pim Kinases | Oncology. nih.govnih.gov |

| Epigenetic Proteins | BRD4 (Bromodomain-containing protein 4) | Oncology |

| Viral Proteins | HIV Capsid Protein | Antiviral (HIV). evitachem.com |

| Bacterial Enzymes | Mycobacterium tuberculosis Glutamate Racemase | Infectious Disease (Tuberculosis). nih.gov |

| Transcription Factors | TEAD (Transcriptional Enhanced Associate Domain) | Oncology. nih.gov |

| Protozoal Enzymes | Cruzain (Trypanosoma cruzi) | Infectious Disease (Chagas disease). mdpi.com |

Advanced Analytical Methodologies for Complex Indazole Systems

The synthesis and study of complex indazole derivatives necessitate the use of advanced analytical techniques for their characterization and quality control. Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm the structure and purity of newly synthesized compounds. researchgate.net

For more in-depth analysis, especially during process development or when studying the compounds in biological systems, more sophisticated methods are required:

Hyphenated Techniques: Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating complex mixtures and identifying trace-level impurities or metabolites. itecgoi.in

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula.

Quantitative NMR (qNMR): A powerful method for determining the purity of a sample without the need for an identical reference standard, which is particularly useful for novel compounds. researchgate.net

Process Analytical Technology (PAT): In a manufacturing setting, PAT involves the use of real-time analytical tools (like in-situ IR or Raman spectroscopy) to monitor and control the chemical process, ensuring consistent quality and safety. itecgoi.in

These advanced methodologies are crucial for ensuring the quality, consistency, and proper characterization of indazole derivatives throughout the research and development pipeline.

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS/GC-MS | Impurity profiling, reaction monitoring, metabolite identification | Separation and identification of components in a complex mixture. itecgoi.in |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation of novel compounds | Precise molecular weight and elemental formula. |

| Quantitative NMR (qNMR) | Purity assessment of reference standards and final products | Highly accurate purity value without a specific reference standard. researchgate.net |

| X-ray Crystallography | Unambiguous structure determination | 3D molecular structure, stereochemistry, and solid-state packing. |

| Process Analytical Technology (PAT) | Real-time monitoring of large-scale synthesis | In-process control of reaction parameters and product quality. itecgoi.in |

Q & A

Basic Research Questions